1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13525494
InChI: InChI=1S/C10H15N3O2.ClH.2H2O/c1-6(2)13-8-3-4-11-5-7(8)9(12-13)10(14)15;;;/h6,11H,3-5H2,1-2H3,(H,14,15);1H;2*1H2
SMILES: CC(C)N1C2=C(CNCC2)C(=N1)C(=O)O.O.O.Cl
Molecular Formula: C10H20ClN3O4
Molecular Weight: 281.74 g/mol

1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate

CAS No.:

Cat. No.: VC13525494

Molecular Formula: C10H20ClN3O4

Molecular Weight: 281.74 g/mol

* For research use only. Not for human or veterinary use.

1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate -

Specification

Molecular Formula C10H20ClN3O4
Molecular Weight 281.74 g/mol
IUPAC Name 1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;dihydrate;hydrochloride
Standard InChI InChI=1S/C10H15N3O2.ClH.2H2O/c1-6(2)13-8-3-4-11-5-7(8)9(12-13)10(14)15;;;/h6,11H,3-5H2,1-2H3,(H,14,15);1H;2*1H2
Standard InChI Key ACYADUHLSUHTIR-UHFFFAOYSA-N
SMILES CC(C)N1C2=C(CNCC2)C(=N1)C(=O)O.O.O.Cl
Canonical SMILES CC(C)N1C2=C(CNCC2)C(=N1)C(=O)O.O.O.Cl

Introduction

Structural and Nomenclatural Characteristics

Chemical Identity

The compound is a hydrochloride salt of a pyrazolo[4,3-c]pyridine derivative, crystallized with two water molecules. Its systematic IUPAC name reflects the fused bicyclic structure: 1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate. Key identifiers include:

PropertyValueSource Citation
CAS Number1256643-50-1
Molecular Formula (Free Acid)C₁₀H₁₅N₃O₂
Molecular Formula (Salt Form)C₁₀H₂₀ClN₃O₄
Molecular Weight (Free Acid)209.249 g/mol
Molecular Weight (Salt Dihydrate)281.74 g/mol
Synonyms1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-1-(1-methylethyl)- hydrochloride dihydrate

The hydrochloride dihydrate form enhances solubility and stability, making it preferable for experimental applications.

Structural Features

The molecule comprises:

  • A pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to a tetrahydro-pyridine ring (a six-membered ring with one nitrogen atom).

  • An isopropyl group (-CH(CH₃)₂) at position 1 of the pyrazole ring.

  • A carboxylic acid (-COOH) substituent at position 3.

  • Two water molecules and a hydrochloride counterion in the crystalline form.

This architecture enables interactions with biological targets through hydrogen bonding, hydrophobic effects, and ionic interactions.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions, as outlined below:

  • Condensation Reaction: Formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or ketoesters.

  • Reduction: Hydrogenation to saturate the pyridine ring, yielding the tetrahydro-pyridine moiety.

  • Functionalization: Introduction of the isopropyl group via alkylation and the carboxylic acid via hydrolysis.

  • Salt Formation: Treatment with hydrochloric acid in aqueous conditions to produce the hydrochloride dihydrate.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Controlled heating (60–80°C) during cyclization improves ring closure efficiency.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

  • Catalysts: Palladium on carbon (Pd/C) for selective hydrogenation.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water and polar solvents due to ionic interactions from the hydrochloride salt.

  • Stability: Stable under refrigerated conditions (2–8°C) but may degrade upon prolonged exposure to light or humidity.

Biological Activities and Mechanisms

Neuroprotective Effects

Preliminary studies suggest the compound modulates neurotransmitter systems, particularly dopamine and serotonin receptors, potentially aiding in treating neurodegenerative diseases like Parkinson’s or Alzheimer’s.

Enzyme Inhibition

The carboxylic acid moiety may interact with enzymatic active sites, inhibiting targets such as:

  • Monoamine oxidase (MAO): Implicated in mood disorders.

  • Cyclooxygenase-2 (COX-2): Associated with inflammation.

Cognitive Enhancement

Animal models indicate improved memory retention, possibly via enhanced synaptic plasticity or reduced oxidative stress.

Application AreaBiological TargetCurrent Research Status
Neurodegenerative DiseasesDopamine receptors, MAO enzymesPreclinical trials
Mood DisordersSerotonin transportersIn vitro studies
Anti-inflammatory TherapyCOX-2 inhibitionComputational modeling

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